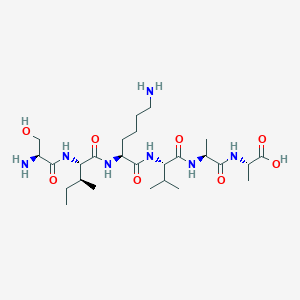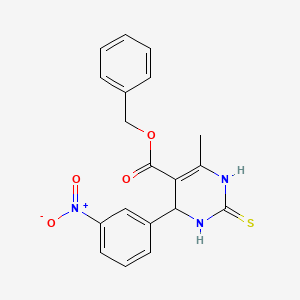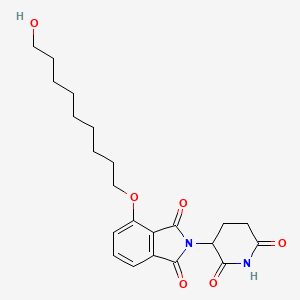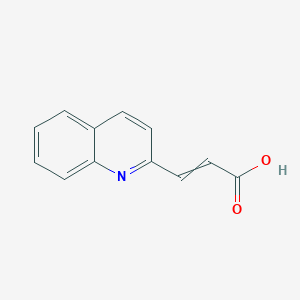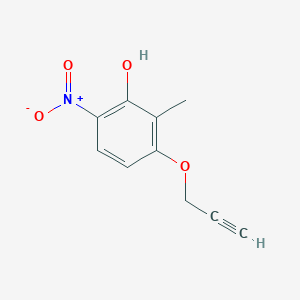
2-Methyl-6-nitro-3-prop-2-ynoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-nitro-3-prop-2-ynoxyphenol is an organic compound with the molecular formula C10H9NO4 It is a phenolic compound characterized by the presence of a nitro group, a methyl group, and a prop-2-ynoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-3-prop-2-ynoxyphenol typically involves multiple steps. One common method starts with the nitration of 2-methylphenol (o-cresol) to introduce the nitro group at the 6-position. This is followed by the alkylation of the hydroxyl group at the 3-position with propargyl bromide under basic conditions to form the prop-2-ynoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-nitro-3-prop-2-ynoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-nitro-3-prop-2-ynoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-nitro-3-prop-2-ynoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the phenolic group can participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-nitrophenol: Lacks the prop-2-ynoxy group.
2-Methyl-4-nitrophenol: Nitro group is at the 4-position instead of the 6-position.
3-Methyl-6-nitrophenol: Methyl group is at the 3-position instead of the 2-position.
Uniqueness
2-Methyl-6-nitro-3-prop-2-ynoxyphenol is unique due to the presence of the prop-2-ynoxy group, which can impart different chemical reactivity and biological activity compared to its analogs. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
2-methyl-6-nitro-3-prop-2-ynoxyphenol |
InChI |
InChI=1S/C10H9NO4/c1-3-6-15-9-5-4-8(11(13)14)10(12)7(9)2/h1,4-5,12H,6H2,2H3 |
InChI-Schlüssel |
VLIIAPZQLMXDLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
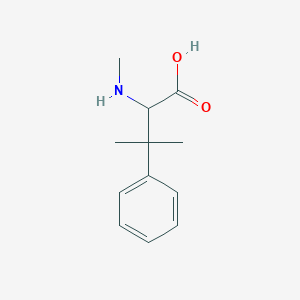
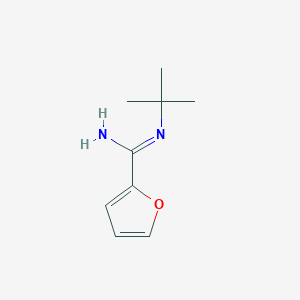
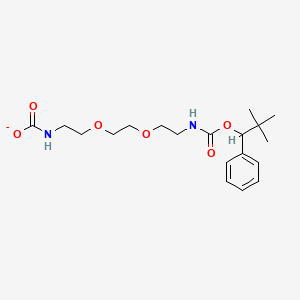
![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)


